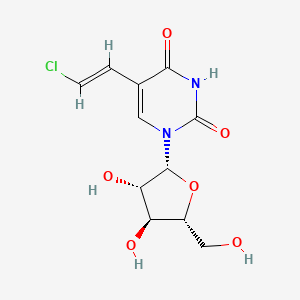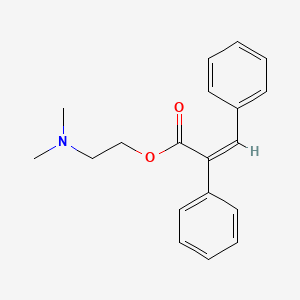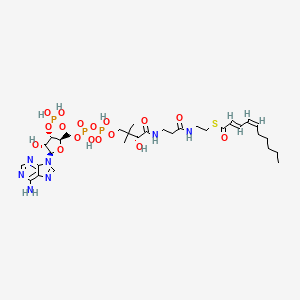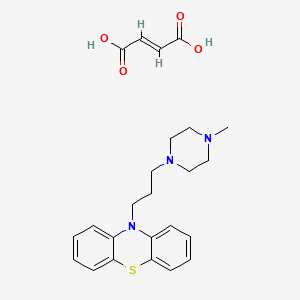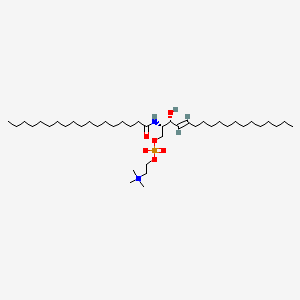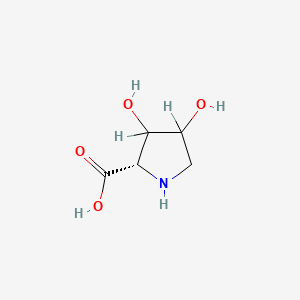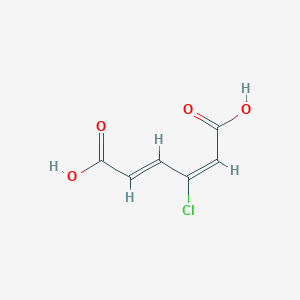
(E,E)-3-chloromuconic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E,E)-3-chloromuconic acid is a 3-chloromuconic acid. It derives from a cis,trans-muconic acid.
Wissenschaftliche Forschungsanwendungen
Biodegradation and Environmental Remediation
- A study on a Pseudomonad capable of degrading 3-chlorobenzoate identified the enzymatic pathways involved in breaking down chlorinated aromatic compounds, which included the transformation of 3-chlorobenzoate to chloromuconic acids. This suggests a potential application of (E,E)-3-chloromuconic acid in bioremediation processes, where specific bacterial strains could be employed to detoxify environments contaminated with chlorinated organic pollutants (Dorn et al., 2004).
Advanced Oxidation Processes
- In the context of water treatment, the oxidative decomposition of 2,4-dichlorophenoxyacetic acid was examined using electron beam treatment and ozonation. Although the study primarily focused on a different chlorinated compound, the methodologies employed can be applicable to the degradation of (E,E)-3-chloromuconic acid, offering insights into advanced oxidation processes for the removal of such pollutants from water sources (Drzewicz et al., 2004).
Coupled Photocatalytic-Biological Treatment
- Research on the effect of substrate characteristics on microbial community structure and function in water treatment highlighted the role of compounds like 2-chloromuconic acid, which is structurally related to (E,E)-3-chloromuconic acid. This study suggests that understanding the transformation products of chlorinated compounds under photocatalytic conditions can help optimize biological treatment processes, enhancing the efficiency of removing such contaminants from wastewater (Marsolek & Rittmann, 2016).
Yeast Metabolism of Chlorophenols
- Candida maltosa, a yeast known for phenol assimilation, was found to degrade monochlorophenols, converting them into compounds such as cis,cis-2-chloromuconic acid. This pathway provides insights into the microbial metabolism of chlorinated phenols and potentially (E,E)-3-chloromuconic acid, emphasizing the role of such microorganisms in environmental detoxification and the natural degradation processes of chlorinated organic compounds (Polnisch et al., 2004).
Eigenschaften
Produktname |
(E,E)-3-chloromuconic acid |
|---|---|
Molekularformel |
C6H5ClO4 |
Molekulargewicht |
176.55 g/mol |
IUPAC-Name |
(2E,4E)-3-chlorohexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H5ClO4/c7-4(3-6(10)11)1-2-5(8)9/h1-3H,(H,8,9)(H,10,11)/b2-1+,4-3+ |
InChI-Schlüssel |
ICMVYBXQDUXEEE-MVJNYCIBSA-N |
Isomerische SMILES |
C(=C/C(=O)O)\C(=C/C(=O)O)\Cl |
Kanonische SMILES |
C(=CC(=O)O)C(=CC(=O)O)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![acetic acid [(3S,5S,9S,14S)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methyl-1-piperidin-1-iumyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1236369.png)
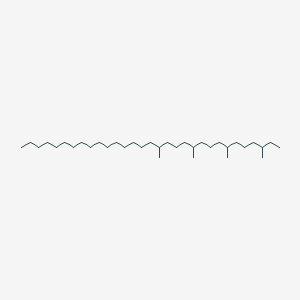
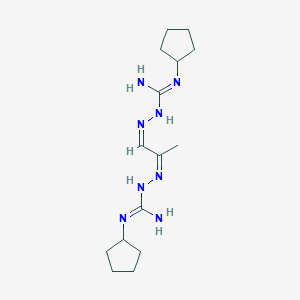
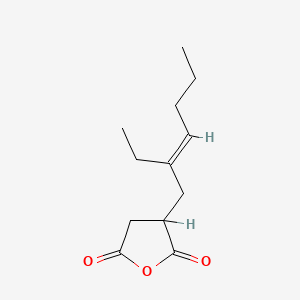
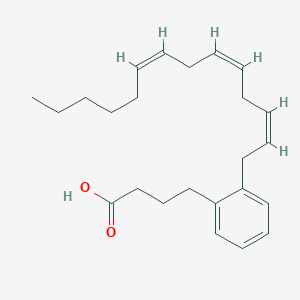
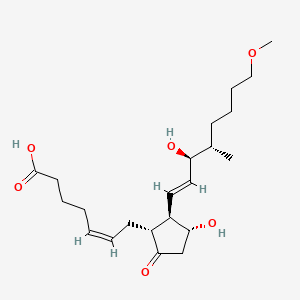
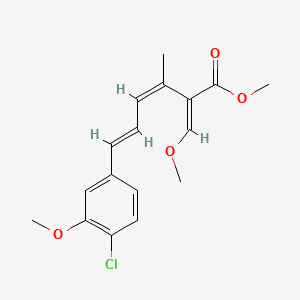
![(3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1236379.png)
